REACTION_CXSMILES
|
C([O:8][C:9]1[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[C:12]([C:20]([O:22][CH3:23])=[O:21])[NH:13]2)C1C=CC=CC=1>[Pd].C(OCC)(=O)C>[OH:8][C:9]1[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[C:12]([C:20]([O:22][CH3:23])=[O:21])[NH:13]2
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=C(NC2=CC=C1OC)C(=O)OC
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction was filtered through celite
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Type
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CONCENTRATION
|
Details
|
the concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C=C(NC2=CC=C1OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.29 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |